Ethyl 3-(azetidin-1-yl)propanoate

Lipophilicity Volatility Ester series

Ethyl 3-(azetidin-1-yl)propanoate (C8H15NO2, MW 157.21) is an azetidine‑based ester characterized by a four‑membered strained nitrogen heterocycle attached to an ethyl propanoate side chain. The compound is a pale‑yellow liquid with a density of 0.965 g/mL at 25 °C, a boiling range of 86–87 °C at 12 mmHg, and a refractive index (n20/D) of 1.441.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 7730-42-9
Cat. No. B1582003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(azetidin-1-yl)propanoate
CAS7730-42-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1CCC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)4-7-9-5-3-6-9/h2-7H2,1H3
InChIKeyJHEBCRMYKMBVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(azetidin-1-yl)propanoate (CAS 7730-42-9): Core Properties and Research-Grade Identity


Ethyl 3-(azetidin-1-yl)propanoate (C8H15NO2, MW 157.21) is an azetidine‑based ester characterized by a four‑membered strained nitrogen heterocycle attached to an ethyl propanoate side chain [1]. The compound is a pale‑yellow liquid with a density of 0.965 g/mL at 25 °C, a boiling range of 86–87 °C at 12 mmHg, and a refractive index (n20/D) of 1.441 . It is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, notably as a precursor in the construction of azetidine‑containing pharmaceutical intermediates [2].

Why Ethyl 3-(azetidin-1-yl)propanoate Cannot Be Replaced by Methyl or Pyrrolidine Analogs


Even structurally close analogs—such as the methyl ester (methyl 3-(azetidin-1-yl)propanoate) or the five‑membered ring counterpart (ethyl 3-(pyrrolidin‑1‑yl)propanoate)—exhibit markedly different physicochemical and reactivity profiles that preclude simple one‑for‑one substitution. The ethyl ester of the target compound provides a distinct balance of lipophilicity and volatility (LogP ≈ 1.0, boiling point 86–87 °C/12 mmHg) compared with the more polar methyl analog (LogP ≈ 0.19, bp 196.7 °C) or the larger, less strained pyrrolidine derivative (LogP ≈ 0.97, bp 238.5 °C) [1]. More fundamentally, the four‑membered azetidine ring possesses inherent ring strain (~25 kcal/mol) that imparts unique reactivity—nucleophilic ring‑opening, ring‑expansion, and ligand behavior in asymmetric catalysis—which is either absent or significantly attenuated in five‑ or six‑membered N‑heterocycles [2]. Consequently, substituting the azetidine core or altering the ester moiety alters both reaction kinetics and the product profile, making the specific compound essential for reproducible outcomes in synthetic sequences.

Quantitative Differentiation of Ethyl 3-(azetidin-1-yl)propanoate Against Key Analogs


Lipophilicity and Volatility Differentiate the Ethyl Ester from the Methyl Analog

Ethyl 3-(azetidin-1-yl)propanoate displays a calculated LogP of ~1.00 and a boiling point of 86–87 °C at 12 mmHg, whereas the corresponding methyl ester (methyl 3-(azetidin-1-yl)propanoate) has a LogP of ~0.19 and a boiling point of 196.7 °C at 760 mmHg [1]. The higher lipophilicity of the ethyl ester enhances membrane permeability and organic‑phase partitioning, while its lower boiling point facilitates distillative purification or solvent removal under mild vacuum.

Lipophilicity Volatility Ester series

Thermal Stability and Purification Advantage Over the Pyrrolidine Analog

The boiling point of ethyl 3-(azetidin-1-yl)propanoate (203.7 °C at 760 mmHg) is substantially lower than that of the analogous five‑membered pyrrolidine derivative, ethyl 3-(pyrrolidin-1-yl)propanoate (238.5 °C at 760 mmHg) . This 34.8 °C difference enables gentler thermal handling and reduces the risk of decomposition during high‑temperature reactions or distillations.

Thermal stability Distillation Heterocycle comparison

Ring Strain Imparts Unique Reactivity Not Observed with Pyrrolidine Analogs

The four‑membered azetidine ring possesses significant inherent strain (~25 kcal/mol), which enables nucleophilic ring‑opening and ring‑expansion reactions that are not accessible to the less strained five‑membered pyrrolidine ring (strain ≈ 5 kcal/mol) [1]. This strain‑driven reactivity allows the compound to serve as a precursor for functionalized acyclic amines or larger heterocycles, and it also qualifies azetidine‑based structures as effective ligands in asymmetric catalytic transformations.

Ring strain Reactivity Ring‑opening Asymmetric catalysis

Role as a Key Intermediate in Azetidine‑Containing Pharmaceuticals

Ethyl 3-(azetidin-1-yl)propanoate is recognized as a strategic building block for the synthesis of azetidine‑based drug candidates, including the cholesterol absorption inhibitor Ezetimibe [1]. The compound’s azetidine ring, once incorporated, can be elaborated into the β‑lactam (azetidin‑2‑one) core that is essential for the biological activity of Ezetimibe and related agents [2].

Pharmaceutical intermediate Ezetimibe Cholesterol absorption inhibitor

Optimal Research and Procurement Scenarios for Ethyl 3-(azetidin-1-yl)propanoate


Synthesis of Azetidine‑Based β‑Lactam Pharmacophores (e.g., Ezetimibe Intermediates)

When the synthetic objective is the construction of an azetidin‑2‑one ring, ethyl 3-(azetidin-1-yl)propanoate serves as an ideal starting material. Its azetidine core can be oxidized or functionalized to yield the β‑lactam moiety found in Ezetimibe and other cholesterol absorption inhibitors [1]. The ethyl ester group provides the necessary lipophilicity for organic‑phase reactions and can be selectively removed or transformed later in the sequence.

Asymmetric Catalysis Using Azetidine‑Derived Ligands

The strained azetidine ring in this compound can be elaborated into chiral ligands for transition‑metal‑catalyzed asymmetric reactions. The compound's moderate LogP and boiling point make it a convenient scaffold for introducing chiral substituents, and the ring strain enhances its ability to coordinate metal centers [2]. Researchers pursuing enantioselective hydrogenation, allylic alkylation, or cycloaddition reactions may find this building block uniquely suited for ligand synthesis.

Ring‑Opening and Ring‑Expansion Studies for Heterocyclic Synthesis

Owing to the high ring strain of the azetidine moiety (~25 kcal/mol), ethyl 3-(azetidin-1-yl)propanoate readily participates in nucleophilic ring‑opening reactions, generating acyclic β‑amino esters, or in ring‑expansion processes to afford pyrrolidines, azepanes, or other nitrogen heterocycles . This reactivity profile is not shared by the less strained pyrrolidine analogs, making the compound the reagent of choice for mechanistic studies or for preparing libraries of functionalized amines.

Comparative Physicochemical Screening of Ester Series

In formulation or process development, the distinct LogP and boiling point of ethyl 3-(azetidin-1-yl)propanoate (LogP ~1.0, bp 86–87 °C/12 mmHg) provide a measurable advantage over the methyl analog (LogP ~0.19, bp 196.7 °C/760 mmHg) when higher lipophilicity or lower distillation temperature is required . This makes the ethyl ester the preferred candidate in scenarios where organic solubility or gentle thermal handling is paramount.

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